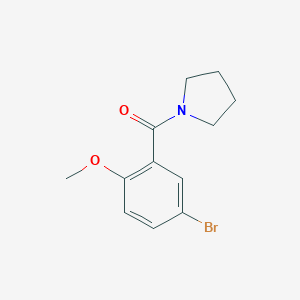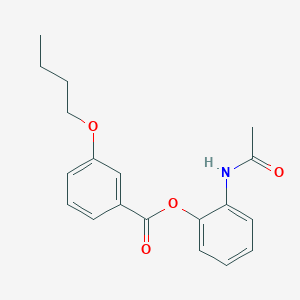![molecular formula C19H20N2O5 B250468 Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate, also known as MECB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate is not fully understood, but it is thought to inhibit cancer cell growth by inducing apoptosis, or programmed cell death. It may also inhibit cell proliferation by disrupting the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, this compound is also highly toxic, which can limit its use in certain experiments. Additionally, this compound is not water-soluble, which can make it difficult to work with in some applications.
Orientations Futures
There are several potential future directions for research on Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate. One area of interest is the development of more water-soluble derivatives of the compound, which would make it easier to work with in certain applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, this compound may have potential applications in other areas of research, such as imaging and diagnostics.
Méthodes De Synthèse
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate can be synthesized using a multistep process that involves the reaction of benzoic acid with thionyl chloride to form benzoic acid chloride. The resulting compound is then reacted with 4-aminobenzamide to form 4-(benzamido)benzoic acid. The final step involves the reaction of the intermediate compound with N-(2-methoxyethyl)carbonyl chloride to form this compound.
Applications De Recherche Scientifique
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate has been studied extensively for its potential use in drug development, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, this compound has been studied for its potential use as a fluorescent probe in imaging studies.
Propriétés
Formule moléculaire |
C19H20N2O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
methyl 3-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-25-11-10-20-17(22)13-6-8-16(9-7-13)21-18(23)14-4-3-5-15(12-14)19(24)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
MYTDHGDTFMYVKQ-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
SMILES canonique |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
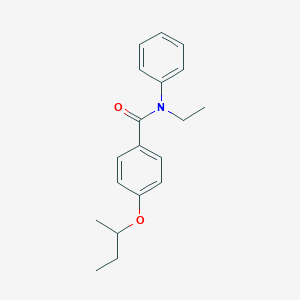
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
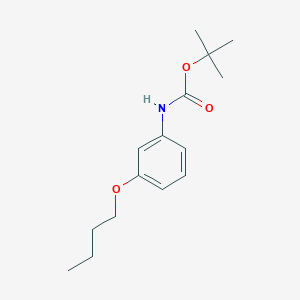
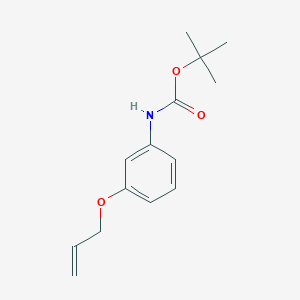
![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)
